molecular formula C11H13FO3 B12990560 3-Fluoro-5-isopropoxy-4-methylbenzoic acid CAS No. 1429901-85-8

3-Fluoro-5-isopropoxy-4-methylbenzoic acid

Cat. No.: B12990560
CAS No.: 1429901-85-8
M. Wt: 212.22 g/mol
InChI Key: FAAYQXPIBLAZKD-UHFFFAOYSA-N
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Description

3-Fluoro-5-isopropoxy-4-methylbenzoic acid is a fluorinated benzoic acid derivative of high interest in medicinal chemistry and drug discovery. This compound serves as a sophisticated building block for the synthesis of Active Pharmaceutical Ingredients (APIs) and other complex molecules. Its structure incorporates multiple functional groups—a carboxylic acid, a fluorine atom, an isopropoxy ether, and a methyl group—that provide distinct points for chemical modification and influence the lipophilicity and binding affinity of the final molecules . As a fluorinated building block, this compound is primarily used in pharmaceutical research. The carboxylic acid group can be readily converted to acyl chlorides for nucleophilic substitution or used in amidation reactions to attach molecular scaffolds . The presence of the fluorine atom is a common strategy in lead optimization to modulate electronic properties, enhance metabolic stability, and improve membrane permeability . While specific biological data and mechanisms of action for this exact compound are not extensively reported in the public literature, structurally similar analogs are frequently employed in the development of targeted therapies, including kinase inhibitors and antiviral agents . Researchers value this compound for its potential to create novel chemical entities with improved pharmacological profiles. Note: This product is intended For Research Use Only and is not approved for human, veterinary, diagnostic, or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1429901-85-8

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

3-fluoro-4-methyl-5-propan-2-yloxybenzoic acid

InChI

InChI=1S/C11H13FO3/c1-6(2)15-10-5-8(11(13)14)4-9(12)7(10)3/h4-6H,1-3H3,(H,13,14)

InChI Key

FAAYQXPIBLAZKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1F)C(=O)O)OC(C)C

Origin of Product

United States

Synthetic Methodologies for 3 Fluoro 5 Isopropoxy 4 Methylbenzoic Acid and Its Precursors

Retrosynthetic Analysis of the 3-Fluoro-5-isopropoxy-4-methylbenzoic Acid Core

Retrosynthetic analysis of this compound involves strategically disconnecting the functional groups to identify plausible starting materials and synthetic routes. The primary disconnections focus on the introduction of the carboxylic acid, the fluorine atom, and the isopropoxy group.

A key disconnection is the carboxylic acid group, which can be retrosynthetically traced back to several precursors. One common precursor is an aryl halide (e.g., a bromide or iodide) at that position, which can be converted to the carboxylic acid via carbonylation or Grignard reagent carboxylation. google.comlibretexts.org Another logical precursor is a methyl group at the C1 position, which can be oxidized to the carboxylic acid. ambeed.comorganic-chemistry.orgucalgary.ca This latter approach simplifies the starting material to a substituted toluene (B28343) derivative.

Further disconnection of the substituents on the ring—the fluoro, isopropoxy, and methyl groups—is guided by the principles of electrophilic aromatic substitution. The directing effects of these groups are crucial in planning the sequence of their introduction. For instance, analyzing the relationship between the substituents shows that the isopropoxy group is meta to the carboxylic acid and the fluoro group, while the methyl group is ortho to the carboxylic acid and para to the fluoro group. This complex substitution pattern suggests that a multi-step synthesis starting from a simpler, commercially available benzene (B151609) derivative is necessary.

A plausible retrosynthetic pathway might start from a simpler substituted benzene and build complexity. For example, one could envision a key intermediate such as 1-bromo-3-fluoro-5-isopropoxy-4-methylbenzene . This intermediate could then be converted to the final product by carboxylation of the aryl bromide. The synthesis of this intermediate itself would require a carefully planned sequence of halogenation, fluorination, etherification, and methylation reactions on an aromatic scaffold.

Strategies for Aromatic Ring Construction and Functionalization

The construction and functionalization of the aromatic ring to achieve the desired 1,3,4,5-substitution pattern is the central challenge. This involves the sequential introduction of the carboxylic acid (or its precursor), the fluorine atom, the isopropoxy group, and the methyl group.

Introduction of Carboxylic Acid Moiety

Several reliable methods exist for introducing a carboxylic acid group onto an aromatic ring, and the choice depends on the nature of the available precursor and the tolerance of other functional groups present in the molecule.

Palladium-catalyzed carbonylation of aryl halides is a powerful method for the synthesis of benzoic acid derivatives. google.comorganic-chemistry.org This reaction typically involves treating an aryl bromide or iodide with carbon monoxide (CO) in the presence of a palladium catalyst and a suitable nucleophile. google.com For the synthesis of a carboxylic acid, water or a hydroxide (B78521) source can act as the nucleophile. Formic acid can also be used as a coupling partner in some protocols. organic-chemistry.org These reactions can often be performed under relatively mild conditions, including at atmospheric pressure of CO, depending on the catalyst system employed. organic-chemistry.orgnih.gov The use of specific ligands, such as Xantphos, has been shown to facilitate the carbonylation of aryl bromides for the synthesis of various carbonyl derivatives. nih.gov

Catalyst System Component Typical Reagents/Conditions Reference
Palladium SourcePd(OAc)₂, PdCl₂(PPh₃)₂ organic-chemistry.orgnih.gov
LigandXantphos, dcpp nih.govacs.org
Carbon Monoxide SourceCO gas, Mo(CO)₆ nih.govrsc.org
Base/NucleophileNa₂CO₃, Et₃N, H₂O nih.gov
SolventToluene, Dioxane nih.gov

A classic and widely used method for preparing carboxylic acids is the carboxylation of a Grignard reagent. libretexts.orglibretexts.org This two-step process begins with the formation of an arylmagnesium halide from the corresponding aryl halide (e.g., an aryl bromide). This is followed by the reaction of the Grignard reagent with carbon dioxide (often in the form of dry ice) to form a magnesium carboxylate salt. libretexts.orgtheunconditionalguru.inyoutube.com Subsequent acidification with a strong aqueous acid, like HCl, liberates the free carboxylic acid. libretexts.orgtheunconditionalguru.innih.gov This method is highly effective but requires that the substrate be free of acidic protons or other functional groups incompatible with the highly basic Grignard reagent, such as alcohols or nitro groups. libretexts.org

Step Typical Reagents/Conditions Reference
1. Grignard FormationMagnesium (Mg) turnings, Dry Ether or THF theunconditionalguru.innih.gov
2. CarboxylationSolid CO₂ (dry ice) or CO₂ gas libretexts.orgyoutube.com
3. AcidificationAqueous HCl or H₂SO₄ theunconditionalguru.innih.gov

The oxidation of an alkyl group, specifically a methyl group, attached to an aromatic ring is a direct route to a benzoic acid. libretexts.orgucalgary.ca This transformation requires a strong oxidizing agent. Potassium permanganate (B83412) (KMnO₄) is a common and effective reagent for this purpose, typically used in neutral or alkaline conditions followed by acidification. libretexts.orgyoutube.commasterorganicchemistry.com The reaction proceeds as long as there is at least one hydrogen atom on the benzylic carbon; thus, methyl, primary, and secondary alkyl groups can be oxidized, while tertiary alkyl groups are resistant. ucalgary.cayoutube.com This method is robust but can be harsh, potentially affecting other sensitive functional groups on the aromatic ring if they are not stable to strong oxidation. masterorganicchemistry.com Other reagents, such as chromic acid (H₂CrO₄) or molecular oxygen with specific catalysts, can also be employed. organic-chemistry.orgmasterorganicchemistry.com

Oxidizing Agent Typical Conditions Key Feature Reference
Potassium Permanganate (KMnO₄)Heat, aqueous, neutral or basicStrong, widely applicable libretexts.orgyoutube.commasterorganicchemistry.com
Chromic Acid (H₂CrO₄)Formed from Na₂Cr₂O₇/H₂SO₄Strong oxidizing conditions masterorganicchemistry.com
Molecular Oxygen (O₂)Co(OAc)₂/NaBr catalystCatalytic, uses air as oxidant organic-chemistry.org

Fluorination Methodologies

Direct electrophilic fluorination uses powerful fluorinating agents that act as a source of "F+". Reagents like Selectfluor (F-TEDA-BF₄) are widely used for this purpose due to their relative stability and ease of handling. numberanalytics.com The regioselectivity of the reaction is governed by the directing effects of the substituents already present on the ring.

Nucleophilic aromatic substitution (SₙAr) is another key strategy, where a good leaving group (like -NO₂ or a halide) on an activated aromatic ring is displaced by a fluoride (B91410) source, such as an alkali metal fluoride (e.g., KF). wikipedia.orgnumberanalytics.com The ring must be activated by strongly electron-withdrawing groups for this reaction to proceed efficiently.

The Balz-Schiemann reaction is a classical method that involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt, which is typically prepared from the corresponding aniline. numberanalytics.com More modern approaches involve transition metal-catalyzed fluorination, often using palladium or copper catalysts to couple an aryl halide or triflate with a fluoride source. numberanalytics.comacs.org These newer methods have expanded the scope and functional group tolerance for aromatic fluorination. acs.org

Fluorination Method Key Reagents Mechanism Type Reference
Electrophilic FluorinationSelectfluor, N-Fluorosulfonimides (NFSI)Electrophilic Aromatic Substitution numberanalytics.com
Nucleophilic Aromatic Substitution (SₙAr)KF, CsFNucleophilic Aromatic Substitution wikipedia.orgnumberanalytics.com
Balz-Schiemann ReactionHBF₄, NaNO₂ then heatDiazonium Salt Decomposition numberanalytics.com
Transition Metal-CatalyzedPd or Cu catalyst, Aryl Halide/Triflate, Fluoride Source (e.g., AgF)Reductive Elimination/Cross-Coupling numberanalytics.comacs.org
Nucleophilic Aromatic Fluorination Strategies

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a fluorine atom, particularly onto an electron-deficient aromatic ring. nih.gov This strategy involves the displacement of a suitable leaving group, such as a nitro group or a halogen, by a fluoride ion. For the synthesis of a precursor to the target molecule, this reaction would typically be performed on a substrate activated by electron-withdrawing groups.

For instance, a plausible precursor like 3,5-dinitro-4-methylbenzoic acid could undergo selective displacement of one nitro group. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is the rate-determining step. The choice of fluoride source and reaction conditions is crucial for success.

Table 1: Reagents for Nucleophilic Aromatic Fluorination

Fluoride Source Base (if applicable) Solvent Typical Temperature
Potassium Fluoride (KF) --- Aprotic polar (e.g., DMF, DMSO) 80-150 °C
Cesium Fluoride (CsF) --- Aprotic polar (e.g., DMF, DMSO) 80-150 °C

This table presents common reagents used in nucleophilic aromatic fluorination reactions.

Research into the SNAr of polyfluoroarenes demonstrates that amines and alcohols can serve as nucleophiles to displace fluorine, highlighting the versatility of this reaction type for building complex molecules. nih.gov In a related synthesis, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene was prepared via fluorodenitration and subsequently reacted with various nucleophiles, showcasing the utility of the nitro group as a leaving group in SNAr reactions. beilstein-journals.org

Electrophilic Fluorination Techniques

Electrophilic fluorination offers a complementary approach, typically used on electron-rich aromatic systems. wikipedia.org This method involves the use of a reagent that delivers an electrophilic fluorine atom ("F+"). The development of N-F reagents has made this a safer and more practical alternative to using elemental fluorine. wikipedia.orgjuniperpublishers.com For a precursor like 3-isopropoxy-4-methylbenzoic acid, where the isopropoxy group is an activating ortho-, para-director, electrophilic fluorination would be a viable strategy to install the fluorine atom at the C5 position.

The mechanism is believed to involve the attack of the electron-rich aromatic ring on the electrophilic fluorine source. wikipedia.org A variety of powerful electrophilic fluorinating agents have been developed.

Table 2: Common Electrophilic Fluorinating Agents

Reagent Name Acronym
N-Fluorobenzenesulfonimide NFSI
1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor

This table lists several widely used reagents for electrophilic fluorination.

These reagents have proven effective for the fluorination of various organic compounds, including 1,3-dicarbonyl compounds and aryl-alkyl ketones. juniperpublishers.commdpi.com The choice of reagent and reaction conditions can be optimized to achieve high regioselectivity and yield. researchgate.net

Isopropoxylation Techniques

The introduction of the isopropoxy group is achieved through etherification of a corresponding phenol (B47542) precursor, such as methyl 3-fluoro-5-hydroxy-4-methylbenzoate.

Etherification via Alkyl Halides

A general and straightforward method for forming the ether linkage is the reaction of a phenol with an alkyl halide in the presence of a base. The base deprotonates the phenolic hydroxyl group, generating a more nucleophilic phenoxide ion that subsequently displaces the halide from the alkylating agent (e.g., 2-bromopropane (B125204) or 2-iodopropane).

A typical procedure involves stirring the phenolic precursor with a base like potassium carbonate in a polar aprotic solvent such as acetone (B3395972) or N,N-dimethylformamide (DMF), followed by the addition of the isopropyl halide. rasayanjournal.co.in The reaction is often heated to ensure a reasonable reaction rate.

Williamson Ether Synthesis Variants

The Williamson ether synthesis is the classic and most widely employed method for preparing ethers. byjus.com It specifically refers to the SN2 reaction between an alkoxide and a primary alkyl halide. byjus.commasterorganicchemistry.com In this context, the phenoxide generated from a precursor like 3-fluoro-5-hydroxy-4-methylbenzoic acid acts as the nucleophile. The alkylating agent should ideally be a primary or secondary halide to favor substitution over elimination. masterorganicchemistry.comyoutube.com

Table 3: Typical Conditions for Williamson Ether Synthesis

Alcohol Precursor Alkylating Agent Base Solvent Temperature
3-Fluoro-5-hydroxy-4-methylbenzoate 2-Bromopropane K₂CO₃ Acetone, DMF 50-100 °C

This table outlines representative conditions for the Williamson ether synthesis to form an isopropoxy group.

The reaction is highly versatile and can be used to prepare both symmetrical and asymmetrical ethers. byjus.com The mechanism involves a single-step backside attack of the nucleophile on the alkyl halide. masterorganicchemistry.comyoutube.com For industrial applications, phase transfer catalysis is often employed. byjus.com

Methyl Group Introduction

Friedel-Crafts Alkylation Analogues

The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction that introduces an alkyl group onto an aromatic ring using an alkyl halide and a Lewis acid catalyst. nih.gov However, the classic Friedel-Crafts reaction suffers from several limitations, including the possibility of carbocation rearrangements and the fact that it does not work on strongly deactivated benzene rings. youtube.com Since the benzoic acid contains both a deactivating carboxyl group and a deactivating fluoro group, a direct Friedel-Crafts methylation on a substrate like 3-fluoro-5-isopropoxybenzoic acid would be challenging.

Therefore, "Friedel-Crafts analogues" or alternative methylation strategies are often required. One such approach involves the activation of tertiary benzylic alcohols with reagents like thionyl chloride (SOCl₂) followed by treatment with trimethylaluminum (B3029685) (AlMe₃). organic-chemistry.org While this specific method is for installing tertiary alkyl groups, it illustrates the principle of using modified conditions to overcome the limitations of the classic reaction. Often, the methyl group is incorporated into the starting material early in the synthetic sequence, for example by starting with a commercially available cresol (B1669610) or toluic acid derivative, such as 3-hydroxy-4-methylbenzoic acid, thereby circumventing a difficult late-stage methylation. prepchem.comgoogle.comchemimpex.com

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed coupling reactions are indispensable tools in modern organic synthesis, offering efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing this compound, the most critical application of this technology is the introduction of the carboxylic acid moiety onto the aromatic ring. This is typically achieved through the carbonylation of an aryl halide precursor, such as 1-bromo-3-fluoro-5-isopropoxy-4-methylbenzene.

These reactions offer significant advantages over classical methods, such as the use of highly toxic carbon monoxide (CO) gas, by employing alternative carbonyl sources like carbon dioxide (CO2). nih.gov Recent advancements have led to the development of palladium-based catalyst systems that can directly carboxylate aryl bromides with CO2 under mild conditions. nih.govrawdatalibrary.netresearchgate.net

A typical catalytic cycle for the palladium-catalyzed carboxylation of an aryl bromide (Ar-Br) begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II)-aryl intermediate. This is followed by the challenging but crucial step of CO2 insertion into the palladium-carbon bond. nih.gov The cycle is completed by reductive elimination, which releases the aryl carboxylic acid product and regenerates the active Pd(0) catalyst. To facilitate this process, a reducing agent is often employed. acs.org

The choice of ligand is critical for the success of these transformations. Bulky, electron-rich phosphine (B1218219) ligands, such as Xantphos and DPEPhos, have proven effective in promoting the desired carboxylation while minimizing side reactions. researchgate.netmit.edu These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle. The reaction conditions, including the choice of palladium precursor (e.g., Pd(OAc)2, Pd(dba)2), ligand, base, and solvent, are optimized to maximize the yield and selectivity of the desired benzoic acid. researchgate.netacs.org

Table 1: Representative Conditions for Palladium-Catalyzed Carboxylation of Aryl Bromides

Catalyst System Carbonyl Source Base Solvent Temperature Reference
Pd(OAc)₂ / Xantphos CO (1 atm) Et₃N Toluene 80-110 °C mit.edu
Pd(dba)₂ / DPEPhos CO₂ (1 atm) Mn powder, DBU DMF 80 °C researchgate.net

Note: This table presents generalized conditions. Specific substrates may require optimization. DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene; NMP = N-Methyl-2-pyrrolidone; dba = dibenzylideneacetone.

Regioselective Synthesis Considerations

The synthesis of a molecule with a specific substitution pattern like this compound is fundamentally a challenge of regioselectivity. The precise placement of the four different substituents on the aromatic ring requires careful planning and execution of chemical reactions.

Control of Substitution Patterns During Aromatic Functionalization

Controlling the substitution pattern during the functionalization of an aromatic ring is governed by the electronic and steric effects of the substituents already present. These existing groups "direct" incoming electrophiles or other reagents to specific positions (ortho, meta, or para).

In the synthesis of this compound, the directing effects of the fluoro, isopropoxy, and methyl groups must be managed. Both the fluoro and isopropoxy groups are ortho-, para-directing activators due to their ability to donate electron density to the ring through resonance. The methyl group is a weak ortho-, para-directing activator. The synthesis must be designed in a sequence that leverages these directing effects to achieve the desired 1,3,4,5-substitution pattern.

For instance, starting with a meta-substituted precursor like 3-bromotoluene, a C-H activation/borylation/oxidation sequence can be used to install a hydroxyl group at the 5-position, yielding 3-bromo-5-methylphenol. nih.gov This demonstrates a modern approach to achieving regioselectivity that might be difficult with classical electrophilic aromatic substitution. Similarly, the carboxylate group itself can act as a directing group for late-stage C-H functionalization, typically guiding new substituents to the ortho position.

Approaches for Isomer Separation and Purification

Given the challenge of achieving perfect regioselectivity, synthetic routes often produce a mixture of the desired product along with one or more positional isomers. nih.gov The separation of these closely related compounds is a critical step in obtaining the pure target molecule.

Crystallization: This is a fundamental purification technique for solid compounds. Benzoic acid and its derivatives are often crystalline solids. francis-press.com Purification can be achieved by dissolving the crude product mixture in a hot solvent in which the desired isomer is soluble and the impurities or other isomers are less soluble. Upon cooling, the pure isomer crystallizes out. The solubility difference between isomers can sometimes be small, requiring careful selection of the solvent system and potentially multiple recrystallization steps.

Chromatography: High-performance liquid chromatography (HPLC) is a powerful tool for separating isomers. mit.edu In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The subtle differences in polarity between isomers can be exploited to achieve separation. For ionic compounds like benzoic acids, mixed-mode chromatography, which combines reversed-phase and ion-exchange properties, can be particularly effective. mit.edu Ion-pair chromatography is another technique where a reagent is added to the mobile phase to form neutral ion pairs with the acidic analytes, enhancing their retention and separation on a reversed-phase column. researchgate.net

Step-by-Step Synthetic Pathways to this compound

Synthesis from Halogenated Precursors (e.g., bromotoluene derivatives)

A plausible synthetic route starting from a halogenated precursor involves building the functionality around a pre-existing carbon-halogen bond, which serves as a handle for late-stage carbonylation. A key intermediate for this pathway is 1-bromo-3-fluoro-5-isopropoxy-4-methylbenzene . This intermediate can be synthesized and then converted to the final product.

Step 1: Synthesis of 3-Bromo-5-fluoro-4-methylphenol (B15387844) This precursor can be prepared through various routes, for example, by the regioselective bromination and fluorination of m-cresol (B1676322) (3-methylphenol).

Step 2: Williamson Ether Synthesis The phenolic hydroxyl group of 3-bromo-5-fluoro-4-methylphenol is converted to an isopropoxy group using the Williamson ether synthesis. wikipedia.org The phenol is first deprotonated with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a phenoxide ion. This potent nucleophile then reacts with an isopropyl halide, typically 2-bromopropane or 2-iodopropane, in an SN2 reaction to form the ether. masterorganicchemistry.comyoutube.com

Table 2: General Conditions for Williamson Ether Synthesis

Substrate Alkylating Agent Base Solvent Temperature Reference
Phenol 2-Bromopropane K₂CO₃ Acetone / DMF Reflux francis-press.com

Note: DMF = N,N-Dimethylformamide; THF = Tetrahydrofuran.

Step 3: Palladium-Catalyzed Carboxylation The final step is the conversion of the aryl bromide, 1-bromo-3-fluoro-5-isopropoxy-4-methylbenzene , into the corresponding benzoic acid. This is accomplished via the palladium-catalyzed carboxylation methods described previously (Section 2.2.4.2). Using a palladium catalyst like Pd(OAc)₂ with a suitable ligand (e.g., Xantphos or DPEPhos) and a carbonyl source (CO or CO₂), the bromine atom is replaced with a carboxylic acid group to yield This compound . researchgate.netacs.orgmit.edu

Multi-Component Coupling Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. nih.gov For a target like this compound, an MCR approach could theoretically construct the substituted aromatic ring or append the carboxylic acid function in a convergent manner.

While a direct three-component synthesis of the target molecule is not documented, related MCRs for synthesizing benzo-fused heterocycles and other substituted aromatics provide a conceptual framework. For instance, palladium-catalyzed three-component reactions involving an aryl halide, an amine, and carbon monoxide are well-established for creating amide bonds. acs.org A hypothetical MCR for our target could involve a suitably substituted precursor, carbon dioxide (or a CO surrogate), and other reactants to build the final structure in fewer steps compared to traditional linear syntheses. For example, the palladium-catalyzed reaction of 2-bromoanilines with CO2 and isocyanides to yield quinazoline (B50416) derivatives showcases the potential of integrating CO2 into MCRs for complex synthesis. nih.gov

Another relevant strategy is the three-component reaction of benzoic acids, amides, and dimethyl sulfoxide (B87167) (DMSO) to prepare isoindolinone derivatives, demonstrating a metal-free approach to form new C-C bonds on an aromatic ring. nih.gov Adapting such a strategy would require a precursor like 3-fluoro-5-isopropoxy-toluene and a reagent to introduce the carboxyl group in a one-pot fashion.

Optimization of Reaction Conditions

Optimizing reaction conditions is paramount for maximizing yield, ensuring selectivity, and minimizing byproducts. For a multi-step synthesis of this compound, likely involving etherification and carboxylation, each step requires careful tuning.

The carboxylation of an aryl halide precursor, such as a brominated or iodinated version of 1-fluoro-3-isopropoxy-5-methylbenzene, is a key potential step. This transformation is typically achieved via palladium-catalyzed carbonylation. The choice of catalyst and ligand is critical for efficiency.

Modern catalyst systems often employ bulky, electron-rich phosphine ligands that facilitate the oxidative addition of the aryl halide to the palladium center and subsequent reductive elimination. For the carbonylation of aryl bromides with CO2, catalyst systems like Pd(dba)2/DPEPhos have been shown to be effective under mild conditions. researchgate.net For aryl chlorides, which are generally less reactive, ligands such as t-BuXPhos are often required. nih.gov

The table below summarizes catalyst systems used in analogous palladium-catalyzed carbonylation reactions of aryl halides.

Aryl Halide TypeCatalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Reference
Aryl IodidePd(OAc)2P(t-Bu)3·HBF4NEt3CH3CN80up to 99 organic-chemistry.org
Aryl BromidePd(dba)2DPEPhos--MildModerate to High researchgate.net
Aryl ChloridePd(OAc)2t-BuXPhosCs2CO3DMARoom TempGood nih.gov
Aryl IodidePdCl2(Amphos)Amphos-TPGS-750-M/H2O70-100up to 97 acs.org

Table 1: Representative Catalyst Systems for Palladium-Catalyzed Carbonylation of Aryl Halides.

Solvent choice and temperature are crucial parameters that influence reaction rates, solubility of reagents, and catalyst stability. In palladium-catalyzed carbonylations, polar aprotic solvents like acetonitrile (B52724) (CH3CN), dimethylformamide (DMF), and dimethylacetamide (DMA) are commonly used. nih.govorganic-chemistry.org Studies on benzoic acid solubility show that it increases with temperature and in solvents like ethanol (B145695) and DMF, which can be a critical factor in preventing product precipitation and catalyst deactivation. google.comgoogle.comsigmaaldrich.com

For the potential etherification of 3-Fluoro-5-hydroxy-4-methylbenzoic acid, solvents such as DMF or acetone are typically used in the presence of a base like potassium carbonate (K2CO3). The reaction temperature is often moderately elevated to drive the reaction to completion.

Temperature control is also vital for selectivity. In the catalytic oxidation of toluene to benzoic acid, maintaining temperatures between 135 °C and 145 °C was found to be key in minimizing the formation of the benzyl (B1604629) benzoate (B1203000) byproduct. acs.orgorganic-chemistry.org Similar precision would be required in any oxidative step leading to the target acid. For instance, the demethylation of a methoxy (B1213986) precursor to a hydroxybenzoic acid using HBr is often conducted at high temperatures (e.g., 140 °C) to ensure the reaction proceeds efficiently. chemicalbook.com

Maximizing yield involves driving the reaction equilibrium towards the product and suppressing side reactions. In a potential carboxylation step using CO or a CO surrogate, the pressure of the gas can be a critical parameter. For the synthesis of diesters from aryl iodides, a CO pressure of 20 atm was found to be optimal. acs.org

In the synthesis of benzoic acid from the hydrolysis of benzoyl chloride, a method to obtain high-purity product, using an excess of water vapor helped to continuously remove the product and minimize secondary reactions. researchgate.net To reduce byproducts in the oxidation of toluene, the addition of sodium benzoate as an inhibitor for esterification proved effective. acs.orgorganic-chemistry.org For the synthesis of this compound, a key challenge would be to avoid side reactions such as dehalogenation or ether cleavage, which can be controlled by careful selection of the catalyst, reaction time, and temperature.

Green Chemistry Principles in Synthetic Design

Applying the principles of green chemistry to the synthesis of this compound would focus on improving atom economy, using safer solvents, reducing energy consumption, and employing catalytic over stoichiometric reagents. prepchem.comunibo.it

A key green approach would be to use carbon dioxide (CO2) directly as the C1 source for the carboxylation step, as it is an abundant, non-toxic, and renewable feedstock. nih.gov Palladium-catalyzed methods that utilize CO2 for the direct carbonylation of aryl bromides under atmospheric pressure represent a significant advancement over protocols requiring high pressures of toxic carbon monoxide. researchgate.net

The choice of solvent is another major consideration. Modern approaches favor the use of greener solvents or even aqueous media. Palladium-catalyzed carbonylations have been successfully performed in aqueous micellar media using surfactants like TPGS-750-M, which can enhance reaction rates and allow for easier product separation and potential catalyst recycling. acs.org Other green techniques applicable to organic synthesis include microwave-assisted reactions, which can significantly reduce reaction times and energy input, and the use of biodegradable solvents. synhet.comprepchem.com

A synthetic plan adhering to green principles might involve:

Atom Economy: Utilizing a multi-component reaction or a convergent synthesis to reduce the number of steps and waste.

Safer Reagents: Replacing toxic carbon monoxide with CO2 or a solid CO surrogate like phenyl formate. organic-chemistry.org

Benign Solvents: Substituting hazardous solvents like chlorinated hydrocarbons with water, ethanol, or recyclable ionic liquids. prepchem.comunibo.it

Catalysis: Using highly efficient and recyclable catalysts to minimize waste. nih.gov

By integrating these principles, the synthesis of this compound and other fine chemicals can be made more sustainable and environmentally responsible.

Chemical Reactivity and Transformation Studies of 3 Fluoro 5 Isopropoxy 4 Methylbenzoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, reduction, and conversion to acyl halides and anhydrides.

Esterification is a fundamental reaction of carboxylic acids, typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. The reaction is an equilibrium process, and to obtain high yields of the ester, the equilibrium must be shifted to the product side. This is often accomplished by using an excess of the alcohol or by removing water as it is formed.

For 3-Fluoro-5-isopropoxy-4-methylbenzoic acid, the presence of the methyl group ortho to the carboxylic acid may introduce some steric hindrance, potentially slowing the reaction rate compared to unhindered benzoic acids. For sterically hindered acids, alternative methods such as using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent or converting the acid to its more reactive acyl chloride first may be employed. Another approach for hindered acids involves the use of triethyloxonium fluoroborate.

Table 1: Common Esterification Methods

Method Reagents Conditions Applicability
Fischer Esterification Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) Heat, Equilibrium General, may be slow for hindered acids
Acyl Chloride Route Alcohol, Pyridine or other base Mild conditions Good for hindered acids and sensitive alcohols

The conversion of carboxylic acids to amides is a crucial transformation in organic synthesis, particularly in the preparation of pharmaceuticals. Direct reaction of a carboxylic acid with an amine is possible but generally requires high temperatures to drive off water, which can be detrimental to complex molecules.

A more common and milder approach involves a two-step process. First, the carboxylic acid is "activated" by converting it into a more reactive derivative, such as an acyl chloride or an anhydride. This activated intermediate then readily reacts with an amine (primary or secondary) to form the corresponding amide under milder conditions. Various coupling agents, such as carbodiimides (e.g., EDC) or phosphonium-based reagents, can also facilitate the direct amidation from the carboxylic acid under mild conditions.

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (3-Fluoro-5-isopropoxy-4-methylphenyl)methanol. Carboxylic acids are resistant to reduction by milder agents like sodium borohydride (B1222165) (NaBH₄). Therefore, strong reducing agents are required.

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation, typically used in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup. Alternative reducing agents include borane (BH₃) complexes, such as BH₃-THF.

Reaction Scheme: Reduction of Carboxylic Acid

Step 1: this compound + LiAlH₄ in THF

Step 2: Aqueous acid workup (e.g., H₃O⁺)

Product: (3-Fluoro-5-isopropoxy-4-methylphenyl)methanol

Acyl halides are important synthetic intermediates due to their high reactivity. This compound can be converted to its corresponding acyl chloride, 3-Fluoro-5-isopropoxy-4-methylbenzoyl chloride, by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. These reactions typically proceed readily, often with a catalytic amount of dimethylformamide (DMF) when using oxalyl chloride.

Acid anhydrides can be synthesized from acyl chlorides by reacting them with a carboxylate salt or by reacting an acyl chloride with the parent carboxylic acid. Alternatively, two molecules of the carboxylic acid can be dehydrated using a strong dehydrating agent, although this is less common for aromatic acids.

Reactions on the Aromatic Ring

Further electrophilic aromatic substitution (EAS) on the ring of this compound is a complex process governed by the combined electronic and steric effects of the four existing substituents. The rate of the reaction and the position (regioselectivity) of the incoming electrophile are determined by whether the substituents activate or deactivate the ring and where they direct the substitution.

Substituent Effects Analysis

The four substituents have competing effects:

-OCH(CH₃)₂ (Isopropoxy): A strongly activating group due to the donation of a lone pair of electrons from oxygen into the ring via resonance (+R effect). It is an ortho, para-director.

-CH₃ (Methyl): An activating group through inductive effect and hyperconjugation. It is an ortho, para-director.

-F (Fluoro): A deactivating group due to its strong electron-withdrawing inductive effect (-I effect). However, like other halogens, it is an ortho, para-director because its lone pairs can be donated via resonance (+R effect).

-COOH (Carboxylic Acid): A deactivating group because the carbonyl group withdraws electron density from the ring through both inductive and resonance effects (-I, -R effects). It is a meta-director.

Table 2: Properties of Substituents on the Aromatic Ring

Substituent Electronic Effect Activating/Deactivating Directing Effect

Nucleophilic Aromatic Substitutions (if applicable to the fluorine or other leaving groups)

The fluorine atom of this compound is potentially susceptible to nucleophilic aromatic substitution (SNAr). The viability of this reaction is contingent on the electronic nature of the aromatic ring. For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. In the case of this compound, the carboxylic acid group is an electron-withdrawing group, which should facilitate nucleophilic attack. Conversely, the isopropoxy and methyl groups are electron-donating, which would tend to deactivate the ring towards this type of substitution.

Potential Nucleophilic Aromatic Substitution Reactions:

NucleophileReagents/ConditionsExpected Product
Hydroxide (B78521)NaOH, heat3-Hydroxy-5-isopropoxy-4-methylbenzoic acid
Alkoxide (e.g., Methoxide)NaOCH₃, heat3-Methoxy-5-isopropoxy-4-methylbenzoic acid
Amine (e.g., Ammonia)NH₃, high pressure, heat3-Amino-5-isopropoxy-4-methylbenzoic acid

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira on halo-derivatives)

Aryl halides are valuable substrates for a variety of metal-catalyzed cross-coupling reactions that enable the formation of new carbon-carbon and carbon-heteroatom bonds. While the fluoro group of this compound is generally a poor leaving group for these reactions, the corresponding bromo- or iodo-derivatives would be expected to be highly reactive.

The Suzuki-Miyaura coupling, which typically employs a palladium catalyst, is a powerful method for the formation of biaryl compounds from the reaction of an aryl halide with an organoboron reagent. youtube.comacsgcipr.org Should a bromo- or iodo- derivative of this compound be prepared, it would be a prime candidate for Suzuki coupling.

Hypothetical Suzuki-Miyaura Coupling Reaction:

Aryl Halide DerivativeCoupling PartnerCatalyst/BaseExpected Product
Methyl 3-bromo-5-isopropoxy-4-methylbenzoatePhenylboronic acidPd(PPh₃)₄, Na₂CO₃Methyl 3-phenyl-5-isopropoxy-4-methylbenzoate
Methyl 3-iodo-5-isopropoxy-4-methylbenzoateVinylboronic acidPd(OAc)₂, PPh₃, K₃PO₄Methyl 3-vinyl-5-isopropoxy-4-methylbenzoate

Other important metal-catalyzed reactions, such as the Heck reaction (coupling with an alkene) and the Sonogashira reaction (coupling with a terminal alkyne), would also be applicable to the halo-derivatives of this benzoic acid.

Ring Hydrogenation Studies

The aromatic ring of benzoic acid and its derivatives can be reduced to the corresponding cyclohexane ring through catalytic hydrogenation. youtube.comnih.gov This transformation is of significant industrial and academic interest. The hydrogenation of benzoic acid to cyclohexanecarboxylic acid is a well-established process, often carried out at elevated temperatures and pressures using catalysts such as palladium on carbon (Pd/C) or platinum on titania (Pt/TiO₂).

The substituents on the aromatic ring can influence the rate and selectivity of the hydrogenation. In the case of this compound, the hydrogenation would be expected to yield 3-fluoro-5-isopropoxy-4-methylcyclohexanecarboxylic acid. The conditions required for this transformation would likely be similar to those used for other substituted benzoic acids. It is important to note that under harsh conditions, hydrogenolysis of the C-F bond could potentially occur.

Expected Ring Hydrogenation Product:

Starting MaterialCatalystConditionsProduct
This compoundRh/CH₂, 323 K, 4 MPa3-Fluoro-5-isopropoxy-4-methylcyclohexanecarboxylic acid
This compoundPt/TiO₂H₂, 80 °C, 50 bar3-Fluoro-5-isopropoxy-4-methylcyclohexanecarboxylic acid

Transformations at the Isopropoxy Group

Cleavage and Deprotection Strategies

The isopropoxy group, an ether linkage, can be cleaved to reveal a hydroxyl group. This deprotection is a common transformation in organic synthesis. The cleavage of aryl ethers can be achieved using various reagents, with the choice of method depending on the other functional groups present in the molecule.

Strong acids such as HBr and HI are commonly used to cleave ethers. Lewis acids, for instance, aluminum trichloride (B1173362) (AlCl₃), are also effective, particularly for the selective cleavage of isopropyl aryl ethers. The reaction with boron tribromide (BBr₃) is another powerful method for cleaving aryl ethers.

Common Ether Cleavage Reagents:

ReagentConditionsProduct
Boron tribromide (BBr₃)Dichloromethane, low temperature3-Fluoro-5-hydroxy-4-methylbenzoic acid
Hydrobromic acid (HBr)Acetic acid, heat3-Fluoro-5-hydroxy-4-methylbenzoic acid
Aluminum trichloride (AlCl₃)Dichloromethane, room temperature3-Fluoro-5-hydroxy-4-methylbenzoic acid

Functional Group Interconversions

Beyond complete cleavage to a hydroxyl group, the isopropoxy group can potentially undergo other transformations. One such reaction is transetherification, where the isopropyl group is exchanged for another alkyl group. This can be achieved under acidic or basic conditions in the presence of an excess of the corresponding alcohol. For example, refluxing in methanol with an acid catalyst could lead to the formation of the corresponding methoxy (B1213986) derivative.

While specific studies on the transetherification of this compound are not available, the general principles of this reaction are well-established for other ethers.

Potential Transetherification Reaction:

ReagentConditionsProduct
Methanol (large excess), H₂SO₄ (cat.)Reflux3-Fluoro-5-methoxy-4-methylbenzoic acid
Ethanol (B145695) (large excess), H₂SO₄ (cat.)Reflux3-Fluoro-5-ethoxy-4-methylbenzoic acid

Reactivity of the Methyl Group

The methyl group attached to the aromatic ring is susceptible to oxidation. The oxidation of alkyl groups on an aromatic ring is a common synthetic transformation that can lead to the formation of aldehydes, carboxylic acids, or ketones.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the methyl group to a carboxylic acid. This would convert this compound into 3-fluoro-5-isopropoxy-1,4-benzenedicarboxylic acid. The reaction conditions, such as temperature and concentration of the oxidizing agent, would need to be carefully controlled to avoid degradation of the starting material.

Milder oxidizing agents can be used to achieve partial oxidation to the aldehyde. For example, cerium(IV) ammonium (B1175870) nitrate (CAN) is known to selectively oxidize methyl groups on electron-rich aromatic rings to aldehydes.

Potential Oxidation Reactions of the Methyl Group:

Oxidizing AgentConditionsExpected Product
Potassium permanganate (KMnO₄)Basic, heat, then acid workup3-Fluoro-5-isopropoxy-1,4-benzenedicarboxylic acid
Chromic acid (H₂CrO₄)Sulfuric acid, water, heat3-Fluoro-5-isopropoxy-1,4-benzenedicarboxylic acid
Cerium(IV) ammonium nitrate (CAN)Acetonitrile (B52724), water3-Fluoro-5-isopropoxy-4-formylbenzoic acid

Benzylic Functionalization (e.g., halogenation, oxidation)

The methyl group at the 4-position of the benzene (B151609) ring is a benzylic position, making its C-H bonds weaker and more susceptible to radical reactions compared to a typical alkyl C-H bond. libretexts.org This increased reactivity is due to the resonance stabilization of the resulting benzylic radical. libretexts.org

Benzylic Halogenation

It is anticipated that this compound will undergo free-radical halogenation at the benzylic methyl group under conditions that favor radical mechanisms, such as exposure to UV light or the use of a radical initiator. A common and effective reagent for this transformation is N-Bromosuccinimide (NBS), which provides a low concentration of bromine radicals, leading to selective monobromination at the benzylic position. libretexts.orgchegg.com The reaction with NBS is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4) and can be initiated by light or a radical initiator like benzoyl peroxide. This reaction is analogous to the benzylic bromination of p-toluic acid (4-methylbenzoic acid). chegg.com

The expected product of this reaction would be 4-(bromomethyl)-3-fluoro-5-isopropoxybenzoic acid. Further halogenation to form a dihalomethyl or trihalomethyl group is possible with an excess of the halogenating agent. google.com

Benzylic Oxidation

The benzylic methyl group is also prone to oxidation by strong oxidizing agents. Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are known to oxidize benzylic carbons that bear at least one hydrogen atom to a carboxylic acid. masterorganicchemistry.com Therefore, treatment of this compound with hot, concentrated KMnO4 would be expected to oxidize the methyl group to a second carboxylic acid group, yielding 3-fluoro-5-isopropoxybenzene-1,4-dicarboxylic acid. This type of reaction is a standard method for converting alkyl-substituted aromatic compounds into their corresponding carboxylic acids. masterorganicchemistry.comwikipedia.org

Table 1: Predicted Benzylic Functionalization Reactions
Reaction TypeReagents and ConditionsExpected Product
Benzylic BrominationN-Bromosuccinimide (NBS), Benzoyl Peroxide (initiator), CCl4, heat/light4-(bromomethyl)-3-fluoro-5-isopropoxybenzoic acid
Benzylic OxidationPotassium permanganate (KMnO4), water, heat, followed by acid workup3-fluoro-5-isopropoxyterephthalic acid

Condensation Reactions

The carboxylic acid functional group is a key site for various condensation reactions, where two molecules combine with the elimination of a small molecule, typically water. study.com These reactions are fundamental in the synthesis of esters and amides.

Esterification

This compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. The reaction is typically carried out by refluxing the carboxylic acid and an excess of the alcohol with a catalytic amount of a strong acid like sulfuric acid (H2SO4). For example, reacting the parent acid with methanol would yield methyl 3-fluoro-5-isopropoxy-4-methylbenzoate.

Amide Formation

The carboxylic acid can also be readily converted into amides by reacting with a primary or secondary amine. This condensation reaction usually requires activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. Common methods include converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride, followed by the addition of the amine. Alternatively, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to directly form the amide bond. For instance, reaction with ammonia would yield 3-fluoro-5-isopropoxy-4-methylbenzamide. A well-known example of this type of reaction is the condensation of benzoic acid with glycine to form hippuric acid. study.com

Table 2: Predicted Condensation Reactions
Reaction TypeReagents and ConditionsExpected Product ClassExample Product
Fischer EsterificationMethanol (CH3OH), catalytic H2SO4, heatEsterMethyl 3-fluoro-5-isopropoxy-4-methylbenzoate
Amide Formation (via acyl chloride)1. SOCl2 or (COCl)2 2. Ammonia (NH3)Amide3-fluoro-5-isopropoxy-4-methylbenzamide
Amide Formation (direct coupling)Aniline, EDC, DMAP, CH2Cl2AmideN-phenyl-3-fluoro-5-isopropoxy-4-methylbenzamide

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation of 3 Fluoro 5 Isopropoxy 4 Methylbenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework and the electronic environment of nuclei within a molecule. For 3-Fluoro-5-isopropoxy-4-methylbenzoic acid, a combination of one-dimensional and two-dimensional NMR experiments provides a complete structural picture.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of this compound would be expected to show distinct signals for the aromatic protons, the isopropoxy group protons, the methyl group protons, and the acidic proton of the carboxylic acid.

The aromatic region would display two signals corresponding to the two protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are not equivalent and would likely appear as doublets due to coupling with the fluorine atom. The isopropoxy group would exhibit a septet for the single methine proton, coupled to the six equivalent methyl protons, which in turn would appear as a doublet. youtube.com The methyl group attached to the aromatic ring would present as a singlet. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~12.0-13.0 br s 1H COOH
~7.5-7.8 d 1H Ar-H
~7.2-7.4 d 1H Ar-H
~4.6-4.8 sept 1H O-CH(CH₃)₂
~2.2-2.4 s 3H Ar-CH₃

Note: Predicted values are based on typical chemical shifts for similar functional groups. wisc.edulibretexts.orgmnstate.edu

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would give a distinct signal. The aromatic region would show six distinct signals for the six carbons of the benzene ring, with their chemical shifts influenced by the attached substituents (fluoro, isopropoxy, methyl, and carboxylic acid groups). libretexts.orgdocbrown.info The isopropoxy group would show two signals: one for the methine carbon and one for the two equivalent methyl carbons. chemicalbook.com The methyl group on the ring and the carboxylic acid carbonyl carbon would also each produce a singlet.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppm Assignment
~165-170 C=O (Carboxylic Acid)
~158-162 (d) C-F
~145-150 C-O (Isopropoxy)
~135-140 C-CH₃
~125-130 C-COOH
~115-120 (d) Ar C-H
~110-115 (d) Ar C-H
~70-75 O-CH(CH₃)₂
~20-25 O-CH(CH₃)₂

Note: Predicted values are based on typical chemical shifts for similar functional groups. 'd' indicates a doublet due to C-F coupling. organicchemistrydata.orgmdpi.com

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial technique for characterization. ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it excellent for detecting fluorine-containing compounds. wikipedia.orgthermofisher.com For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the fluorine atom. The multiplicity of this signal would be a multiplet due to coupling with the neighboring aromatic protons. The chemical shift would be indicative of a fluorine atom attached to an aromatic ring. spectrabase.com

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms within a molecule. spectrabase.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. acs.org For this compound, a COSY spectrum would show a cross-peak between the septet of the isopropoxy methine proton and the doublet of the isopropoxy methyl protons, confirming the isopropoxy group's structure. It would also help in assigning the aromatic protons by showing their coupling to each other, if any, and potentially to the fluorine atom.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the aromatic proton signals would show correlations to their directly attached carbon atoms in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart (and sometimes more in conjugated systems). ceitec.czresearchgate.net This is key for piecing together the entire molecular structure. For instance, the protons of the methyl group on the ring would show a correlation to the aromatic carbon they are attached to, as well as the adjacent aromatic carbons. The protons of the isopropoxy group would show correlations to the aromatic carbon to which the group is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment shows through-space correlations between protons that are close to each other, regardless of whether they are bonded. This can be useful for confirming the spatial arrangement of substituents on the aromatic ring. For example, a NOESY spectrum could show a correlation between the protons of the methyl group and a nearby aromatic proton. acs.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring the mass-to-charge ratio (m/z) to a very high degree of precision. acs.org

Electrospray Ionization (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. In ESI-MS, the sample is ionized by creating a fine spray of charged droplets, which allows for the gentle transfer of ions into the gas phase for mass analysis. For this compound, ESI would typically produce the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. nih.gov

The high-resolution measurement of the m/z of this molecular ion allows for the determination of its exact elemental formula. For C₁₁H₁₃FO₃, the expected exact mass can be calculated and compared to the measured value, providing strong evidence for the compound's identity.

Table 3: Predicted HRMS Data for this compound

Ion Calculated Exact Mass (m/z)
[C₁₁H₁₃FO₃ + H]⁺ 213.0927

Note: These values are calculated based on the most abundant isotopes of each element.

Further fragmentation of the molecular ion in the mass spectrometer (MS/MS) can provide additional structural information. For example, the loss of the isopropoxy group or the carboxylic acid group would result in characteristic fragment ions, further confirming the proposed structure. researchgate.netresearchgate.net

Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing its fragmentation pattern upon ionization. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The fragmentation of this compound is expected to follow pathways characteristic of aromatic carboxylic acids, ethers, and alkylbenzenes.

The molecular ion peak [M]+• for this compound (C11H13FO3) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation process would likely initiate with cleavages at the functional groups.

A primary fragmentation pathway for carboxylic acids involves the loss of the hydroxyl radical (•OH), resulting in a prominent peak at M-17. libretexts.org For this compound, this would correspond to the formation of an acylium ion. Another common fragmentation is the loss of the entire carboxyl group (•COOH), leading to a peak at M-45. libretexts.org

The isopropoxy group can also undergo characteristic fragmentation. A common cleavage for ethers is the loss of the alkyl group, in this case, an isopropyl radical (•CH(CH3)2), resulting in a peak at M-43. Alternatively, the loss of a propene molecule (CH2=CHCH3) through a rearrangement process is also possible, which would lead to a peak at M-42. Fragmentation of the isopropyl group itself can lead to the loss of a methyl radical (•CH3), resulting in a peak at M-15. vaia.com

The aromatic ring itself is quite stable, and thus the phenyl cation and related fragments are often observed. docbrown.infostudyx.ai The cleavage of the bond between the aromatic ring and the carboxylic acid group can lead to a fragment corresponding to the substituted phenyl ring.

Table 1: Plausible Mass Spectrometry Fragmentation Pattern for this compound

m/z Value Proposed Fragment Ion Neutral Loss
M+•[C11H13FO3]+•-
M-15[C10H10FO3]+•CH3
M-17[C11H12FO2]+•OH
M-43[C8H6FO3]+•CH(CH3)2
M-45[C10H12F]+•COOH

Note: The actual mass spectrum may show a combination of these and other fragments, with their relative intensities depending on their stability.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of a compound based on its characteristic vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its bonds. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carboxylic acid, ether, and substituted aromatic functionalities.

The carboxylic acid group will give rise to a very broad O-H stretching band in the region of 3300-2500 cm-1, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids. researchgate.net The C=O stretching vibration of the carbonyl group will appear as a strong, sharp peak around 1700-1680 cm-1. researchgate.net The C-O stretching and O-H bending vibrations of the carboxylic acid will also be present in the fingerprint region.

The isopropoxy group will show characteristic C-H stretching vibrations of the isopropyl group just below 3000 cm-1. The C-O-C stretching vibrations of the ether linkage are expected to appear as a strong band in the 1275-1200 cm-1 (asymmetric) and 1150-1085 cm-1 (symmetric) regions.

The aromatic ring will display C-H stretching vibrations above 3000 cm-1. The C=C stretching vibrations within the benzene ring typically appear in the 1600-1450 cm-1 region. researchgate.net The substitution pattern on the benzene ring will influence the pattern of overtone and combination bands in the 2000-1650 cm-1 region and the out-of-plane C-H bending vibrations in the 900-675 cm-1 region. The C-F stretching vibration is expected to be observed as a strong band in the 1250-1000 cm-1 region.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the aromatic C=C stretching vibrations are expected to be particularly strong, appearing around 1600 cm-1. researchgate.netresearchgate.net The symmetric "ring breathing" mode of the substituted benzene ring will also give a characteristic sharp peak, typically in the 1000-1050 cm-1 region. researchgate.net

The C-H stretching vibrations of the methyl and isopropoxy groups will be visible in the 3000-2800 cm-1 region. The C-C stretching and bending modes of the isopropyl group will also be present. researchgate.net The C=O stretch of the carboxylic acid may be weaker in the Raman spectrum compared to the FT-IR spectrum.

The precise positions of the vibrational bands are sensitive to the electronic environment of the functional groups. For instance, the electron-withdrawing nature of the fluorine atom and the carboxylic acid group, along with the electron-donating nature of the isopropoxy and methyl groups, will influence the bond strengths and, consequently, the vibrational frequencies of the aromatic ring. libretexts.org By comparing the observed FT-IR and Raman spectra with databases and with the spectra of structurally similar compounds, a detailed assignment of the vibrational modes can be achieved, confirming the presence and connectivity of all functional groups.

Table 2: Predicted FT-IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted FT-IR Frequency (cm-1) Predicted Raman Frequency (cm-1)
Carboxylic AcidO-H stretch (dimer)3300-2500 (broad, strong)Weak
C=O stretch1700-1680 (strong, sharp)Moderate
C-O stretch~1300 (moderate)Weak
Aromatic RingC-H stretch3100-3000 (moderate)Strong
C=C stretch1600-1450 (moderate to strong)Strong
Isopropoxy GroupC-H stretch2980-2940 (strong)Strong
C-O-C stretch1275-1200 (strong)Moderate
Alkyl GroupC-H stretch (methyl)2960-2850 (moderate)Strong
Fluoro GroupC-F stretch1250-1000 (strong)Weak

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

The primary chromophore in this compound is the substituted benzene ring. wikipedia.org The π-electrons of the aromatic system are responsible for the characteristic absorption bands in the UV region. The substituents on the benzene ring—fluoro, isopropoxy, methyl, and carboxylic acid—act as auxochromes, modifying the absorption characteristics of the benzene chromophore.

The benzene ring itself exhibits a strong absorption band (the E2-band) around 204 nm and a weaker, fine-structured band (the B-band) around 254 nm. nist.gov The presence of substituents alters the positions (λmax) and intensities (εmax) of these bands.

Carboxylic Acid Group (-COOH): This group is an electron-withdrawing group that can extend the conjugation of the π-system. It typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary absorption bands.

Isopropoxy Group (-OCH(CH3)2): As an ether, this is an electron-donating group due to the lone pairs on the oxygen atom. Electron-donating groups generally cause a bathochromic shift and a hyperchromic effect.

Fluoro Group (-F): Fluorine is an interesting case. While it is highly electronegative (inductive electron withdrawal), it also possesses lone pairs that can be donated to the ring through resonance. Typically, its effect on the UV spectrum is relatively small compared to other halogens.

Methyl Group (-CH3): This is a weak electron-donating group through hyperconjugation, which usually results in a small bathochromic shift.

The cumulative effect of these substituents on the benzene ring in this compound will determine its final UV-Vis absorption spectrum. It is expected to show absorption maxima at wavelengths longer than that of unsubstituted benzene, likely in the 240-280 nm range, due to the combined effects of the electron-donating and electron-withdrawing groups extending the conjugation. nih.govacs.org The exact λmax would need to be determined experimentally.

Molar Absorptivity Determination4.5. X-ray Crystallography4.5.1. Single-Crystal X-ray Diffraction for Solid-State Structure Determination4.5.2. Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)4.5.3. Conformational Analysis in the Crystalline State

While general principles of these analytical techniques can be described, applying them specifically to "this compound" without experimental or computational data would be speculative and would not meet the required standard of a scientifically accurate and informative article.

To provide the requested detailed analysis, access to either experimental data from the synthesis and characterization of the compound or to computational chemistry studies that model its properties would be necessary.

Computational and Theoretical Investigations of 3 Fluoro 5 Isopropoxy 4 Methylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure and properties of molecules. For a substituted benzoic acid like 3-Fluoro-5-isopropoxy-4-methylbenzoic acid, these methods can predict its behavior and characteristics with a high degree of accuracy.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons (electronic structure). researchgate.net For this compound, DFT calculations, often using functionals like B3LYP or B3PW91 with a basis set such as 6-311G(d,p), would be employed. dergipark.org.tr

The geometry optimization process would precisely calculate bond lengths, bond angles, and dihedral angles. For instance, in related molecules like 3-Fluoro-4-methylbenzoic acid, the dihedral angle between the benzene (B151609) ring and the carboxyl group is a key parameter, determined to be 6.2(1)°. researchgate.net Similar calculations for this compound would reveal how the interplay of the fluoro, isopropoxy, and methyl groups influences the planarity of the molecule. The electronic structure analysis would detail the distribution of electron density, highlighting the effects of the electronegative fluorine atom and the electron-donating isopropoxy and methyl groups on the aromatic ring.

Table 1: Predicted Optimized Geometrical Parameters using DFT (Note: This table is illustrative of expected data from a DFT calculation, based on typical values for similar structures.)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-F 1.35 C-C-F 118.5
C-O (isopropoxy) 1.37 C-C-O 125.0
C-C (aromatic) 1.39 - 1.41 C-C-C (ring) 119.0 - 121.0
C-C (methyl) 1.51 C-C-CH3 121.0
C-C (carboxyl) 1.49 C-C-COOH 120.0
C=O 1.22 O=C-O 123.0
C-O (carboxyl) 1.35 C-O-H 109.0

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are critical for determining a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the isopropoxy group, while the LUMO would be expected to be centered on the electron-withdrawing carboxylic acid group. Computational analysis would provide the precise energies of these orbitals, allowing for the calculation of the HOMO-LUMO gap and thus predicting the molecule's reactivity. materialsciencejournal.org

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. DFT methods can accurately calculate the vibrational frequencies corresponding to infrared (IR) and Raman spectra. scholarsresearchlibrary.com For this compound, these calculations would help assign the characteristic vibrational modes, such as the C=O stretch of the carboxylic acid, the C-F stretch, and the various vibrations of the aromatic ring and substituent groups.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted. researchgate.net These theoretical predictions are highly useful for confirming the molecular structure by comparing the calculated shifts with experimental data.

Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts (Note: This table is illustrative of expected data from a DFT calculation.)

Vibrational Frequencies (cm⁻¹) NMR Chemical Shifts (ppm)
Functional Group Predicted Wavenumber Atom Predicted Shift
O-H stretch (carboxylic acid) ~3000 ¹H (COOH) 12.0 - 13.0
C-H stretch (aromatic) ~3100 ¹H (aromatic) 7.0 - 8.0
C-H stretch (aliphatic) 2850 - 2980 ¹H (isopropoxy CH) 4.5 - 4.8
C=O stretch 1700 - 1720 ¹H (isopropoxy CH₃) 1.3 - 1.5
C-F stretch 1200 - 1250 ¹H (methyl) 2.2 - 2.4
C-O stretch (isopropoxy) 1100 - 1150 ¹³C (C=O) 170 - 175
¹³C (C-F) 158 - 162

Aromaticity is a key concept in organic chemistry, and it can be quantified through various computational indices. One common method is the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the aromatic ring. researchgate.net A negative NICS value typically indicates aromatic character. For this compound, calculating the NICS value would provide a quantitative measure of its aromaticity, showing how the substituents might modulate the electron delocalization within the benzene ring.

The distribution of charges within a molecule can be analyzed using methods like Mulliken population analysis. scholarsresearchlibrary.com This analysis provides the partial charge on each atom, revealing the electronic effects of the substituents. For this compound, the fluorine and oxygen atoms would be expected to carry negative partial charges, while the carbon atoms attached to them and the hydrogen atoms would be positively charged.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations focus on a static picture of a single molecule, molecular dynamics (MD) simulations can model the behavior of the molecule over time, including its interactions with other molecules, such as solvents.

For this compound, MD simulations would be particularly useful for conformational analysis. The isopropoxy and carboxylic acid groups can rotate around their single bonds, leading to different spatial arrangements or conformers. mdpi.com MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and interactions.

Investigation of Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the solid-state properties and crystal packing of a compound. For carboxylic acids like this compound, these investigations would typically focus on the following:

Hydrogen Bonding Studies (e.g., Dimer Formation)

Carboxylic acids commonly form strong hydrogen-bonded dimers in the solid state, where the carboxyl groups of two molecules interact. researchgate.net Computational studies on analogous compounds, such as 3-fluoro-4-methylbenzoic acid, have confirmed the formation of such dimers through O-H···O hydrogen bonds. researchgate.net For this compound, it would be expected that similar dimeric structures are energetically favorable. Theoretical calculations would typically determine the geometry and binding energy of these dimers.

Table 1: Hypothetical Hydrogen Bond Parameters for the Dimer of this compound (Based on Analogous Compounds)

Interaction TypeDonor-Acceptor AtomsPredicted Distance (Å)Predicted Angle (°)
Hydrogen BondO-H···O2.6 - 2.7170 - 180

Note: This table is illustrative and not based on experimental or calculated data for the specific compound.

Mechanistic Elucidation of Reactions via Computational Pathways

Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone.

Transition State Analysis

For any proposed reaction involving this compound, such as its synthesis or derivatization, computational methods could be employed to locate the transition state structures. The geometry and vibrational frequencies of the transition state are key to understanding the reaction pathway. For instance, in the esterification of the carboxylic acid, the transition state would involve the approach of the alcohol and the formation and breaking of several bonds.

Activation Energy Calculations

Once the energies of the reactants, transition state, and products are calculated, the activation energy for the reaction can be determined. This value is a critical indicator of the reaction rate. For this compound, comparing the activation energies for reactions at different sites on the molecule (e.g., substitution on the aromatic ring versus reaction at the carboxyl group) could predict the most likely reaction outcome.

Table 2: Illustrative Activation Energy Profile for a Hypothetical Reaction

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants0.0
2Transition State 1+15.2
3Intermediate-5.7
4Transition State 2+10.8
5Products-12.3

Note: This data is purely illustrative.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity and Selectivity (Purely theoretical, not related to biological effects)

QSAR models establish a mathematical relationship between the structural or property descriptors of a set of compounds and their chemical reactivity or selectivity. For a series of related benzoic acids including this compound, a QSAR model could be developed to predict properties like the acidity (pKa) or the rate of a specific reaction.

The first step in building such a model would be the calculation of various molecular descriptors. These can be categorized as:

Electronic descriptors: Dipole moment, HOMO/LUMO energies, and atomic charges.

Topological descriptors: Molecular connectivity indices that describe the branching of the molecule.

Geometrical descriptors: Molecular surface area and volume.

By correlating these descriptors with experimentally determined reactivity for a training set of molecules, a predictive model could be generated. This model could then be used to estimate the reactivity of this compound without the need for further experiments.

Impact of External Fields on Molecular Properties

The study of molecules under the influence of external electric fields is a burgeoning area of computational chemistry, offering insights into how molecular properties and reactivity can be modulated. For this compound, while specific experimental data under external fields are not available, theoretical investigations based on established principles for substituted benzoic acids can predict the anticipated effects. researchgate.netnih.gov The application of an external electric field can induce significant changes in the electronic structure and, consequently, the physicochemical properties of the molecule. researchgate.netnih.gov

Research on benzoic acid and its derivatives has consistently shown that an external electric field can alter molecular acidity and aromaticity in a directional manner. researchgate.netnih.gov These changes are primarily governed by the field's strength and its orientation relative to the molecule's functional groups. rsc.orgchemrxiv.org Computational methods, particularly Density Functional Theory (DFT), are powerful tools for simulating these effects. nih.govrsc.orgnih.gov

A primary consequence of this electronic redistribution is the alteration of the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical in determining the chemical reactivity of a substance. researchgate.net An external electric field can either increase or decrease the HOMO-LUMO energy gap, thereby tuning the molecule's susceptibility to chemical reactions. A smaller energy gap generally implies higher reactivity.

Furthermore, the acidity of the carboxylic acid group, a defining feature of this compound, is expected to be highly sensitive to the external field. The field can either stabilize or destabilize the carboxylate anion formed upon deprotonation, thus modifying the pKa value of the acid. The directionality of the field is crucial; a field aligned to stabilize the negative charge of the conjugate base will enhance acidity. researchgate.net

The following interactive data table illustrates the theoretical impact of an external electric field on key molecular properties of this compound. The values are hypothetical and intended to demonstrate the expected trends based on studies of similar substituted benzoic acids.

External Field Strength (V/Å)Dipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
0.003.50-6.80-1.205.60
0.013.75-6.75-1.255.50
0.024.00-6.70-1.305.40
0.034.25-6.65-1.355.30
0.044.50-6.60-1.405.20
0.054.75-6.55-1.455.10

These theoretical considerations underscore the potential to manipulate the chemical behavior of this compound through the application of external fields, opening avenues for its application in novel, field-responsive materials and chemical systems.

Synthesis and Exploration of Derivatives and Functionalized Analogues of 3 Fluoro 5 Isopropoxy 4 Methylbenzoic Acid

Modification at the Carboxylic Acid Group

The carboxylic acid functionality of 3-fluoro-5-isopropoxy-4-methylbenzoic acid is a prime site for chemical modification, allowing for the synthesis of a variety of derivatives, including esters and amides. These transformations are fundamental in medicinal chemistry and materials science for altering properties such as solubility, stability, and biological activity.

Synthesis of Diverse Esters and Amides

Esterification: The synthesis of esters from carboxylic acids is a well-established transformation. For a sterically hindered substrate like this compound, classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, can be effective. However, to overcome potential steric hindrance, alternative methods can be employed. The use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) facilitates the formation of an active intermediate that readily reacts with alcohols to form the corresponding esters. researchgate.net Another approach involves the conversion of the carboxylic acid to its more reactive acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol. wikipedia.org For particularly hindered alcohols, the Yamaguchi esterification, which utilizes 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, offers a powerful alternative. organic-chemistry.org

Amidation: The formation of amides from this compound can be achieved through several synthetic routes. Direct condensation with an amine is possible but often requires high temperatures and results in the formation of a stable ammonium (B1175870) carboxylate salt. rsc.org More commonly, the carboxylic acid is activated prior to reaction with the amine. Similar to esterification, coupling reagents like EDC or DCC can be used to facilitate amide bond formation. chimia.ch Alternatively, the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine (B44618) has been shown to be an effective method for activating carboxylic acids for amidation at room temperature. nih.gov For sterically demanding amines, specialized methods may be necessary. The use of titanium(IV) chloride (TiCl₄) as a Lewis acid catalyst can promote the direct condensation of carboxylic acids and amines. nih.gov Another strategy for overcoming steric hindrance is the use of Grignard reagents reacting with isocyanates. nih.gov

A general procedure for the synthesis of amides from carboxylic acids and amines mediated by TiCl₄ involves dissolving the carboxylic acid in pyridine, followed by the addition of TiCl₄ and the amine. The reaction mixture is then heated, and after completion, the product is isolated through an acid-base workup. nih.gov

Interactive Data Table: Synthesis of Esters and Amides

Derivative TypeReagents and ConditionsKey Considerations
Esters Alcohol, Acid Catalyst (e.g., H₂SO₄)Equilibrium-driven, may require removal of water.
Alcohol, DCC/DMAP or EDC/DMAPMild conditions, good for sensitive substrates.
1. SOCl₂ or (COCl)₂ 2. Alcohol, BaseFormation of reactive acid chloride intermediate.
Alcohol, Yamaguchi ReagentEffective for sterically hindered alcohols. organic-chemistry.org
Amides Amine, High TemperatureDirect condensation, can be inefficient. rsc.org
Amine, EDC/DMAPCommon and effective coupling method. chimia.ch
Amine, N-Chlorophthalimide/PPh₃In situ activation at room temperature. nih.gov
Amine, TiCl₄Lewis acid catalysis for direct amidation. nih.gov
Grignard Reagent, IsocyanateSuitable for highly sterically hindered amides. nih.gov

Derivatives with Modified Acid Functionality (e.g., tetrazoles, oxadiazoles)

Bioisosteric replacement of the carboxylic acid group with other acidic functionalities, such as tetrazoles and oxadiazoles, is a common strategy in drug design to improve pharmacokinetic properties.

Tetrazoles: The synthesis of 5-substituted-1H-tetrazoles from carboxylic acids can be achieved through a multi-step process. The carboxylic acid is first converted to its corresponding amide, which is then dehydrated to a nitrile. The nitrile undergoes a [3+2] cycloaddition with an azide (B81097) source, such as sodium azide or trimethylsilyl (B98337) azide (TMSN₃), often in the presence of a Lewis acid catalyst like zinc bromide or a protic acid, to form the tetrazole ring. beilstein-journals.org A one-pot synthesis from a ketone precursor via a Schmidt reaction using TMSN₃ and trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) has also been reported for the synthesis of fused tetrazoles. beilstein-journals.org

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from the corresponding carboxylic acid. A common method involves the reaction of the carboxylic acid with a hydrazine (B178648) derivative to form a hydrazide. The hydrazide is then cyclized, often by dehydration using reagents like phosphorus oxychloride (POCl₃) or by oxidative cyclization. uobaghdad.edu.iq A one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles directly from carboxylic acids has been developed, which involves an initial oxadiazole formation followed by an in-situ arylation. nih.gov

Interactive Data Table: Synthesis of Tetrazole and Oxadiazole Derivatives

HeterocycleGeneral Synthetic ApproachKey Reagents
Tetrazole 1. Carboxylic acid → Amide → Nitrile 2. Nitrile + AzideSOCl₂, NH₃, P₂O₅, NaN₃ or TMSN₃ beilstein-journals.org
Oxadiazole Carboxylic acid → Hydrazide → CyclizationHydrazine, POCl₃ or other dehydrating agents uobaghdad.edu.iq
Oxadiazole One-pot from carboxylic acid and aryl iodideNIITP, CuI, 1,10-Phenanthroline, Cs₂CO₃ nih.gov

Functionalization of the Aromatic Ring System

Further diversification of the this compound scaffold can be achieved by introducing additional substituents onto the aromatic ring. This allows for the fine-tuning of the molecule's electronic and steric properties.

Introduction of Additional Halogen Atoms

The introduction of additional halogen atoms, such as bromine or chlorine, onto the aromatic ring can be achieved through electrophilic aromatic substitution. The directing effects of the existing substituents (fluoro, isopropoxy, methyl, and carboxyl groups) will determine the position of the incoming halogen. The carboxylic acid group is a meta-director, while the fluoro, isopropoxy, and methyl groups are ortho, para-directors. wikipedia.org

Bromination: Bromination can be carried out using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The reaction typically proceeds at the position most activated towards electrophilic attack, which would be ortho to the activating isopropoxy and fluoro groups. youtube.com

Chlorination: Similarly, chlorination can be achieved using chlorine (Cl₂) with a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

A commercially available derivative, 3-bromo-5-fluoro-4-methylbenzoic acid, indicates that halogenation at the 3-position is a feasible transformation, likely occurring on a precursor to the final benzoic acid.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Substitution

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Starting from a halogenated derivative of this compound, such as the 3-bromo derivative, various substituents can be introduced.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (e.g., a boronic acid or boronic ester) with an aryl halide in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl and heteroaryl groups.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in a substituted alkene. nih.gov

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions, such as the Sonogashira (coupling with a terminal alkyne), Buchwald-Hartwig (coupling with an amine), and cyanation reactions, can also be employed to further functionalize the aromatic ring.

Interactive Data Table: Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerProduct Type
Suzuki-Miyaura Organoboron ReagentBiaryl or Aryl-Substituted Alkene/Alkyne
Heck AlkeneSubstituted Alkene nih.gov
Sonogashira Terminal AlkyneAryl-Substituted Alkyne
Buchwald-Hartwig AmineArylamine
Cyanation Cyanide SourceAryl Nitrile

Stereoselective Modifications (if applicable)

While the core aromatic structure of this compound is achiral, the introduction of chiral centers can be achieved through various synthetic strategies.

If a derivative contains a prochiral center, for example, a ketone formed from the carboxylic acid, stereoselective reduction can lead to the formation of a chiral alcohol. This can be accomplished using chiral reducing agents or catalysts.

Furthermore, if a substituent introduced via one of the methods described above contains a chiral center, the reaction conditions can sometimes be tuned to favor the formation of one diastereomer over another. For instance, in palladium-catalyzed coupling reactions, the choice of chiral ligands can influence the stereochemical outcome of the reaction. nih.gov Stereoselective reactions are highly dependent on the specific substrate and reaction conditions, and their applicability to derivatives of this compound would require specific investigation. researchgate.netmasterorganicchemistry.com

Derivatization of the Isopropoxy Moiety

The isopropoxy group, an aryl alkyl ether, is a key functional group that can be chemically modified, most commonly through cleavage to yield the corresponding phenol (B47542). This transformation unmasks a reactive hydroxyl group, which can then be used for further functionalization.

Chemical Cleavage: Aryl isopropyl ethers can be selectively cleaved under conditions that may leave other ether linkages, such as methyl ethers, intact. lookchem.com A common method involves the use of Lewis acids like aluminum trichloride (B1173362) (AlCl₃) in a solvent such as dichloromethane. lookchem.comacs.org The mechanism proceeds via coordination of the Lewis acid to the ether oxygen, followed by cleavage that is facilitated by the formation of a stable secondary isopropyl carbocation. This method is noted for its utility in synthetic chemistry where selective deprotection is required. lookchem.com Another established reagent for ether cleavage is boron trichloride (BCl₃).

Enzymatic Cleavage: Biocatalytic methods offer a green alternative for ether cleavage. Extracellular peroxygenases, for example from fungi like Agrocybe aegerita, are capable of catalyzing the H₂O₂-dependent cleavage of various aromatic ethers. nih.gov These heme-thiolate enzymes can perform regioselective O-dealkylation on a range of substrates. rsc.orgnih.gov This approach provides a mild and highly selective route to the corresponding phenol under enzymatic conditions.

The resulting phenol, 3-fluoro-5-hydroxy-4-methylbenzoic acid, is a valuable intermediate. The phenolic hydroxyl group can be subsequently re-alkylated, acylated, or used in coupling reactions to introduce new functionalities.

Transformations of the Methyl Group to Other Functionalities (e.g., -CH₂X, -CHO, -CH₂OH)

The benzylic methyl group is a prime site for functionalization through oxidation or halogenation reactions. The stability of the intermediate benzylic radical or cation makes this position particularly reactive. pearson.comvaia.com

Benzylic Halogenation: The most common method for introducing a halogen at the benzylic position is through free-radical bromination using N-Bromosuccinimide (NBS) with a radical initiator like light (hν) or AIBN. researchgate.netoregonstate.edu This Wohl-Ziegler reaction selectively brominates the methyl group to yield 3-fluoro-5-isopropoxy-4-(bromomethyl)benzoic acid. This brominated intermediate is a versatile precursor for introducing a wide array of nucleophiles.

Benzylic Oxidation: The methyl group can be oxidized to various oxidation states, including aldehyde, and carboxylic acid.

Aldehyde (-CHO) Synthesis: Controlled oxidation to the aldehyde (3-fluoro-5-isopropoxy-4-formylbenzoic acid) can be achieved using specific reagents that prevent over-oxidation. ncert.nic.in Reagents such as o-Iodoxybenzoic acid (IBX) are known to be effective for oxidizing benzylic functionalities to the corresponding carbonyl compounds. organic-chemistry.org

Carboxylic Acid (-COOH) Synthesis: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid will typically oxidize the methyl group directly to a carboxylic acid, yielding 3-fluoro-5-isopropoxy-terephthalic acid. ncert.nic.in

Alcohol (-CH₂OH) Synthesis: The benzylic alcohol can be prepared either by hydrolysis of the bromomethyl intermediate or by reduction of the corresponding aldehyde using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). The direct oxidation of benzylic alcohols to aldehydes or carboxylic acids is also a well-established transformation. rsc.orgrsc.org

The following table summarizes these key transformations.

Starting FunctionalityTarget FunctionalityReagents and ConditionsProduct Name
-CH₃-CH₂BrNBS, light (hν) or AIBN3-Fluoro-5-isopropoxy-4-(bromomethyl)benzoic acid
-CH₃-CHOIBX; or controlled oxidation3-Fluoro-5-isopropoxy-4-formylbenzoic acid
-CH₂Br-CH₂OHH₂O, hydrolysis3-Fluoro-5-isopropoxy-4-(hydroxymethyl)benzoic acid
-CHO-CH₂OHNaBH₄, MeOH3-Fluoro-5-isopropoxy-4-(hydroxymethyl)benzoic acid
-CH₃-COOHKMnO₄, heat3-Fluoro-5-isopropoxy-terephthalic acid

Design and Synthesis of Multi-Functionalized Probes and Linkers

The ability to selectively modify the different functional groups of this compound allows for the rational design of complex molecules such as multi-functionalized probes and bifunctional linkers. nih.gov These molecules are crucial in chemical biology and medicinal chemistry for applications like engineering synthetic glycoproteins or developing targeted drug delivery systems. nih.govpreprints.org

A common strategy involves using the carboxylic acid as a handle for conjugation while introducing a second reactive group elsewhere on the molecule. For instance, the carboxylic acid can be readily coupled to amines to form stable amide bonds. This reaction is typically mediated by coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt) to improve efficiency and minimize side reactions. luxembourg-bio.comhepatochem.comgoogle.comorganic-chemistry.org

A hypothetical synthesis of a bifunctional linker could proceed as follows:

Benzylic Bromination: The parent acid is first treated with NBS to install a bromine atom on the methyl group, as described in section 6.4.

Introduction of a Bioorthogonal Handle: The resulting 4-(bromomethyl) derivative is then reacted with a nucleophile like sodium azide (NaN₃) to produce an azido-functionalized acid, 3-fluoro-4-(azidomethyl)-5-isopropoxybenzoic acid. The azide group is a popular bioorthogonal handle used in "click chemistry."

Amide Coupling: The carboxylic acid moiety of this azido-functionalized intermediate can then be activated with a reagent like COMU or TPTU and coupled to a payload molecule, a peptide, or a reporter group containing a primary or secondary amine. luxembourg-bio.com

Alternatively, the aldehyde intermediate (3-fluoro-5-isopropoxy-4-formylbenzoic acid) can be used to introduce further diversity. For example, a Horner-Wadsworth-Emmons (HWE) reaction with a stabilized phosphonate (B1237965) ylide can generate an α,β-unsaturated ester. wikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction introduces an alkene, which can be further modified, and an ester, which can serve as another coupling point after hydrolysis. The HWE reaction is known for its high stereoselectivity, often favoring the formation of (E)-alkenes. organic-chemistry.orgtandfonline.com

Exploration of Structure-Reactivity Relationships within Analogues

The reactivity of this compound and its analogues is governed by the electronic effects of the substituents on the aromatic ring. These effects influence both the acidity (pKa) of the carboxylic acid and the regioselectivity of further reactions on the ring. psu.edulibretexts.org

Substituent Effects on Acidity: The acidity of a substituted benzoic acid is determined by the stability of its conjugate base, the carboxylate anion. libretexts.org

Electron-Withdrawing Groups (EWGs): EWGs stabilize the carboxylate anion through inductive effects, delocalizing the negative charge and thereby increasing the acidity (lowering the pKa). The fluorine atom at the meta position acts primarily as an EWG through its strong -I (inductive) effect. libretexts.orglibretexts.org

Electron-Donating Groups (EDGs): EDGs destabilize the carboxylate anion by intensifying the negative charge, which decreases acidity (raises the pKa). libretexts.org The methyl group (+I effect) and the isopropoxy group (+R effect > -I effect) are both electron-donating.

In this compound, these effects are combined. The fluorine atom's acid-strengthening effect is counteracted by the acid-weakening effects of the methyl and isopropoxy groups. The net effect on the pKa relative to benzoic acid would depend on the precise balance of these competing influences. Computational studies on substituted benzoic acids have shown excellent correlations between calculated quantum chemical parameters and experimental pKa values. researchgate.netnih.gov

The following table presents experimental pKa values for related benzoic acids, illustrating the impact of individual substituents.

CompoundpKa (in water at 25°C)Effect of Substituent(s)
Benzoic Acid4.20 oup.comReference
3-Fluorobenzoic Acid3.86 wikipedia.org-I effect of F increases acidity
4-Fluorobenzoic Acid4.14 wikipedia.org-I effect is weaker at para; +R effect slightly counters
4-Methylbenzoic Acid4.37+I effect of CH₃ decreases acidity
3-Hydroxybenzoic Acid4.06 oup.com-I effect of OH increases acidity
4-Hydroxybenzoic Acid4.48 oup.com+R effect of OH outweighs -I, decreasing acidity
2,4,6-Trimethylbenzoic Acid3.44 asianpubs.orgOrtho-effect (steric hindrance) outweighs +I effects, increasing acidity

Role As a Synthetic Intermediate and Building Block in Advanced Chemical Synthesis

Precursor for Complex Organic Molecules

The inherent functionalities of 3-Fluoro-5-isopropoxy-4-methylbenzoic acid position it as a valuable starting material for the synthesis of a variety of complex organic molecules. The carboxylic acid group can be readily transformed into a wide range of other functional groups, while the substituted aromatic ring provides a stable scaffold.

While direct examples of the use of this compound in the synthesis of specialized reagents are not extensively documented in publicly available literature, the chemistry of related fluorinated benzoic acids provides a strong indication of its potential. For instance, fluorinated benzoic acids are known to be precursors for various reagents used in medicinal chemistry and materials science. The presence of the fluorine atom can enhance the stability and modify the electronic properties of the resulting reagents.

Substituted benzoic acids are well-established building blocks for advanced materials, particularly liquid crystals. ossila.com The rigid core of the benzoic acid, combined with the potential for introducing various substituents, allows for the fine-tuning of the mesomorphic properties required for liquid crystalline behavior. The para-positioning of a carboxylic acid and another functional group in benzoic acid derivatives is often preferred for the synthesis of mesogens used in liquid crystals. ossila.com The introduction of a fluorine atom can be particularly advantageous, as it can lead to the formation of additional intercalated smectic phases. ossila.com Although direct studies on this compound in this context are not available, its structural similarity to known liquid crystal precursors suggests its potential utility in this field.

The substituted benzene (B151609) ring of this compound serves as a robust scaffold upon which more complex molecular architectures can be built. Fluorinated benzoic acid derivatives are recognized as versatile building blocks for the synthesis of active pharmaceutical ingredients (APIs). ossila.com The functional groups present on the ring can be directly utilized or readily converted to other functionalities, enabling its attachment to larger molecular scaffolds. ossila.com

Strategies for Incorporating the this compound Moiety into Larger Chemical Systems

The incorporation of the this compound moiety into larger molecules can be achieved through various well-established synthetic transformations targeting the carboxylic acid group. The most common strategy involves the activation of the carboxylic acid to form a more reactive species, such as an acyl chloride or an activated ester. This activated intermediate can then readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents, to form esters, amides, and ketones, respectively.

For example, the synthesis of 4-fluoro-2-methylbenzoic acid, a related compound, can be achieved through a Friedel-Crafts acylation reaction followed by hydrolysis. google.com Similar strategies could likely be adapted for the synthesis and subsequent incorporation of this compound.

Catalytic Applications and Functional Materials Research

The acidic nature of the carboxylic acid group and the electronic properties conferred by the fluorine and isopropoxy substituents suggest potential applications for this compound in catalysis and functional materials research.

Carboxylic acids can function as Brønsted acid catalysts in a variety of organic reactions. While specific studies detailing the catalytic activity of this compound are not prevalent, the acidity of benzoic acid derivatives is known to be influenced by the nature and position of their substituents. The electron-withdrawing nature of the fluorine atom would be expected to increase the acidity of the carboxylic acid, potentially enhancing its catalytic efficacy in acid-catalyzed reactions such as esterifications, transesterifications, and aldol (B89426) reactions. The study of structure-property relationships in fluorinated carboxylic acid bioisosteres indicates that the introduction of fluorine can significantly impact acidity. nih.govescholarship.org

: A Prospective Analysis for Surface Modification in Nanomaterials Science

While direct experimental evidence for the use of this compound as a surface modification agent in published literature is not available, its chemical structure suggests a strong potential for this application. The field of nanomaterials science frequently employs organic molecules to tailor the surface properties of nanoparticles, enhancing their stability, dispersibility, and functionality for specific applications. Carboxylic acids, particularly aromatic ones, are a key class of molecules for this purpose.

The carboxyl group (-COOH) of the molecule can act as an effective anchor or ligand, forming chemical bonds (e.g., ester linkages) or strong physisorption interactions with the surfaces of various nanoparticles, such as metal oxides (e.g., TiO₂, Al₂O₃) and other inorganic materials. cd-bioparticles.comnih.govresearchgate.net This attachment is a fundamental step in surface functionalization. cd-bioparticles.netfrontiersin.org Once anchored, the rest of the molecule, the substituted phenyl ring, would form the new outer surface of the nanoparticle, dictating its interaction with the surrounding environment.

The specific substituents on the aromatic ring of this compound would impart distinct properties to the nanoparticle surface:

Fluorine (-F): The presence of a fluorine atom is significant. Fluorinated chains and surfaces are well-known for their low surface energy, leading to hydrophobic (water-repellent) and oleophobic (oil-repellent) properties. mdpi.com This could be exploited to create non-stick, anti-fouling, or self-cleaning surfaces on nanomaterials.

Isopropoxy (-OCH(CH₃)₂): This bulky, non-polar group would contribute to the hydrophobicity of the surface and could influence the packing density of the modifying molecules on the nanoparticle. This can be crucial for controlling the permeability and accessibility of the nanoparticle core.

Methyl (-CH₃): The methyl group, also non-polar, would further enhance the organic character of the modified surface.

The combination of these functional groups makes this compound a promising, albeit currently theoretical, candidate for creating functionalized nanoparticles. For example, modifying alumina (B75360) nanoparticles with benzoic acid has been shown to improve interfacial adhesion in polymer nanocomposites. nih.gov It is conceivable that this more complexly substituted benzoic acid could offer even more tailored interfacial properties.

Table 1: Potential Effects of Functional Groups in Surface Modification

Functional Group Potential Contribution to Nanoparticle Surface Properties
Carboxylic Acid (-COOH) Anchoring to the nanoparticle surface. cd-bioparticles.comnih.gov
Fluorine (-F) Low surface energy, hydrophobicity, oleophobicity. mdpi.com
Isopropoxy (-OCH(CH₃)₂) Increased hydrophobicity and steric bulk.

Challenges and Opportunities in Large-Scale Research Synthesis

The viability of this compound as a functional material is contingent upon its accessibility through chemical synthesis, particularly for large-scale research or potential commercial applications. The synthesis of polysubstituted aromatic compounds like this one is often a complex endeavor, presenting both challenges and opportunities.

Challenges:

The primary challenge lies in the controlled, regioselective introduction of four different substituents onto a benzene ring. Standard electrophilic aromatic substitution reactions are governed by the directing effects of the substituents already present, which can make achieving the desired 1,3,4,5-substitution pattern difficult. pressbooks.pubfiveable.me

A hypothetical multi-step synthesis would likely face the following hurdles:

Starting Material Selection: Identifying an economically viable and readily available starting material that simplifies the subsequent reaction sequence is a critical first step.

Regioselectivity: Each synthetic step must be carefully designed to ensure the new functional group is added at the correct position. For instance, the order of introducing the fluorine, isopropoxy, methyl, and carboxyl groups is paramount. Incorrect ordering could lead to a mixture of isomers that are difficult and costly to separate. pearson.com

Reaction Conditions: Many of the reactions required, such as fluorination (e.g., via diazotization followed by a Schiemann reaction) or etherification to introduce the isopropoxy group, can require harsh conditions, specialized reagents, or have low yields.

Purification: The purification of the final product and intermediates on a large scale can be challenging, often requiring multiple crystallizations or chromatographic separations, which adds to the cost and time. wikipedia.org

Opportunities:

Despite these challenges, the synthesis of such complex molecules offers significant opportunities for innovation in synthetic organic chemistry.

Development of Novel Synthetic Routes: The need for efficient access to polysubstituted aromatics drives research into new catalytic methods, such as C-H activation or novel cross-coupling strategies, that could potentially shorten the synthetic sequence and improve yields.

Process Optimization: For a specific target like this compound, there is an opportunity for detailed process chemistry research to optimize reaction conditions (temperature, pressure, catalyst loading, reaction time) for each step to maximize yield and minimize waste on a larger scale.

Flow Chemistry: The use of continuous flow reactors could offer advantages for some of the potentially hazardous or low-yielding reactions, providing better control over reaction parameters and improving safety and efficiency for large-scale production.

Given the lack of published specific synthetic routes, any large-scale synthesis would first require significant investment in laboratory-scale route scouting and development to establish a viable and scalable process.

Table 2: Properties of Structurally Related Benzoic Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
3-Fluoro-5-methylbenzoic acid 518070-19-4 C₈H₇FO₂ 154.14
3-Fluoro-4-methylbenzoic acid 350-28-7 C₈H₇FO₂ 154.14
4-Fluoro-3-methylbenzoic acid 403-15-6 C₈H₇FO₂ 154.14
3-Fluoro-5-(trifluoromethyl)benzoic acid 161622-05-5 C₈H₄F₄O₂ 208.11

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

Traditional multi-step syntheses for complex molecules are often resource-intensive and generate significant waste. The development of novel synthetic strategies is paramount, with a focus on atom economy and environmental impact.

One of the most promising avenues for the synthesis and derivatization of complex molecules is through direct C–H bond functionalization. This strategy avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. Late-stage functionalization (LSF) is a particularly powerful application of C-H activation, as it allows for the modification of a complex molecule, like a drug candidate, in the final steps of its synthesis. nih.govwikipedia.orgsemanticscholar.org This can dramatically accelerate the drug discovery process by enabling the rapid generation of analogues with potentially improved properties. nih.govdigitellinc.com

For 3-Fluoro-5-isopropoxy-4-methylbenzoic acid, the carboxylic acid group can act as an effective directing group to selectively functionalize the C-H bond at the C6 position (ortho to the carboxyl group). Research could explore iridium- or rhodium-catalyzed reactions to introduce a variety of functional groups at this position with high predictability and regioselectivity. nih.gov For instance, late-stage methylation or amination at the C6 position could be explored to modulate the molecule's physicochemical properties. nih.govnih.gov The ability to selectively install new groups without a de novo synthesis represents a significant improvement in resource economy. semanticscholar.org

Emerging from the drive for greener chemistry, photoredox catalysis and electrosynthesis represent powerful, sustainable alternatives to traditional synthetic methods. These techniques utilize visible light or electricity, respectively, to drive chemical reactions under mild conditions. nih.gov

Photoredox catalysis uses light-absorbing catalysts to generate highly reactive radical intermediates. This approach could be applied to the C-H functionalization of the aromatic ring of this compound or its precursors. For example, a photoredox-mediated reaction could enable the introduction of perfluoroalkyl groups, which are valuable in medicinal chemistry.

Electrosynthesis replaces conventional chemical reagents with electrons, minimizing waste and often avoiding harsh reaction conditions. nih.gov This methodology could be investigated for key steps in the synthesis of the target molecule, such as carboxylation reactions or functional group interconversions. The scalability of electrosynthesis, particularly when combined with flow chemistry, makes it an attractive option for industrial production. nih.gov

MethodologyPotential Application for this compoundKey Advantages
C-H Activation Direct introduction of new functional groups at the C6 position.Reduces step count, avoids pre-functionalization. wikipedia.org
Late-Stage Functionalization Rapid diversification to create analogues with modified properties.Accelerates lead optimization in drug discovery. nih.govsemanticscholar.org
Photoredox Catalysis C-H functionalization (e.g., fluoroalkylation) under mild, light-driven conditions.High selectivity, access to unique reactive intermediates.
Electrosynthesis Sustainable synthesis via carboxylation or other redox steps.Green (uses electrons as reagents), high selectivity, scalable. nih.gov

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimization and scale-up. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of chemical reactions are becoming indispensable tools. For the synthesis of this compound, techniques like quantitative ¹H-NMR and in-situ Fourier-transform infrared (FTIR) spectroscopy could be employed.

These methods allow researchers to track the concentration of reactants, intermediates, and products as the reaction progresses. oup.commerckmillipore.com This provides invaluable data for kinetic modeling, mechanism elucidation, and the rapid optimization of reaction conditions such as temperature, pressure, and catalyst loading. oup.com For example, monitoring the esterification of a benzoic acid derivative can be achieved simply using Thin-Layer Chromatography (TLC) coupled with mass spectrometry for substance identification. merckmillipore.com Investigating the self-association behavior of the molecule in different solvents using FTIR and NMR would also be crucial for understanding its role in processes like crystallization. bohrium.comacs.org

Multi-Scale Computational Modeling of Reaction Pathways and Intermolecular Interactions

Computational chemistry has become a powerful predictive tool in modern chemical research. Quantum chemical calculations, particularly using Density Functional Theory (DFT), can provide profound insights into the structure, properties, and reactivity of molecules like this compound.

Future research could leverage DFT to:

Model Reaction Pathways: By calculating the energies of reactants, transition states, and products, computational models can predict the feasibility and selectivity of proposed synthetic routes, such as C-H activation reactions. This can guide experimental work and reduce the amount of trial-and-error optimization.

Understand Intermolecular Interactions: The substituents on the benzene (B151609) ring govern how the molecules interact with each other, which is critical for understanding crystal packing and solubility. bohrium.com DFT can be used to model the hydrogen-bonding dimers formed by the carboxylic acid groups and other weaker interactions, which are essential for predicting the final solid-state form. researchgate.net

Predict Spectroscopic Properties: Theoretical calculations can predict NMR and UV-vis spectra, aiding in the interpretation of experimental data and confirming the structure of newly synthesized compounds. rsc.org

TechniqueApplication for this compoundInsights Gained
In-Situ NMR/FTIR Real-time monitoring of synthetic reactions. oup.commerckmillipore.comReaction kinetics, intermediate identification, mechanism.
DFT Modeling Calculation of reaction energy profiles and transition states.Prediction of reaction outcomes, regioselectivity.
Molecular Simulation Modeling of self-association and intermolecular forces in solution. bohrium.comUnderstanding of solubility, aggregation, and crystallization behavior.
Hirshfeld Surface Analysis Analysis of intermolecular interactions in the crystal structure.Visualization and quantification of crystal packing forces.

Exploration of Uncharted Reactivity Profiles and Transformations

The unique combination of electron-donating (isopropoxy, methyl) and electron-withdrawing (fluoro, carboxyl) groups on the aromatic ring of this compound suggests a rich and complex reactivity profile that is ripe for exploration. Future studies could investigate novel transformations that take advantage of this electronic arrangement.

This could include exploring its behavior in various electrophilic aromatic substitution reactions, where the regiochemical outcome would be dictated by the interplay of the different directing groups. Furthermore, the functional groups themselves offer handles for a variety of transformations. The isopropoxy group could be cleaved or modified, the methyl group could undergo benzylic functionalization, and the carboxylic acid provides a gateway to a vast number of derivatives such as esters, amides, and acid halides.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of synthetic routes, the integration of high-throughput experimentation with flow chemistry and automated synthesis is essential.

Flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety (especially for hazardous reactions), and straightforward scalability. nih.govnih.govresearchgate.netacs.org The synthesis of this compound could be translated to a continuous flow process, allowing for rapid optimization of reaction parameters and enabling safer, more efficient production on a larger scale. nih.govvapourtec.com

Automated synthesis platforms combine robotics and artificial intelligence to design, execute, and analyze chemical reactions with minimal human intervention. chemistryworld.comyoutube.comchemrxiv.org Such a system could be used to rapidly screen a wide array of catalysts, solvents, and conditions for a key synthetic step, such as a C-H activation or cross-coupling reaction. By automating the entire workflow from route design to product analysis, these platforms can dramatically reduce the time required to develop and refine the synthesis of complex molecules like the title compound. youtube.com

Expansion into Novel Material Science Applications and Supramolecular Chemistry

The unique structural characteristics of this compound, featuring a blend of electron-withdrawing and electron-donating groups on a benzoic acid core, position it as a promising candidate for advanced applications in material science and supramolecular chemistry. While direct research on this specific molecule is not extensively documented, its potential can be inferred from the well-established behaviors of its constituent chemical motifs: fluorinated benzoic acids, alkoxybenzoic acids, and substituted benzoic acids in general.

The interplay of the fluorine atom, the isopropoxy group, and the methyl group can give rise to novel materials with tailored properties. For instance, fluorination is a known strategy in materials science to influence properties such as thermal stability, and liquid crystalline behavior. researchgate.netdigitellinc.com The presence of the isopropoxy group, a type of alkoxy group, is significant as alkoxybenzoic acids are well-known to form liquid crystals. tandfonline.comnih.gov

Potential in Liquid Crystals

Substituted benzoic acids are fundamental building blocks for liquid crystals (LCs), primarily due to their ability to form hydrogen-bonded dimers. tandfonline.comnih.gov This dimerization effectively creates a more elongated, rod-like (calamitic) or disc-like structure, which is conducive to the formation of mesophases. The properties of these liquid crystals can be finely tuned by altering the substituents on the benzoic acid ring. nih.gov

For this compound, the formation of hydrogen-bonded dimers is expected. The resulting dimeric structure would possess a central rigid core with flexible terminal groups, a common feature of many liquid crystalline compounds. The fluorine substituent can enhance the dipole moment and polarizability of the molecule, potentially influencing the dielectric anisotropy, a key parameter for display applications. tandfonline.com The isopropoxy and methyl groups contribute to the molecular shape and can affect the packing of the molecules, which in turn determines the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range of its stability. tandfonline.comnih.gov The combination of these substituents could lead to the development of novel liquid crystals with specific, desirable properties for use in advanced optical and electronic devices. nih.gov

Supramolecular Self-Assembly

The benzoic acid functional group is a powerful motif for directing supramolecular self-assembly through robust and directional hydrogen bonds. acs.orgnih.gov Typically, carboxylic acids form centrosymmetric dimers. acs.org However, under certain conditions, particularly with sterically demanding substituents, they can form other motifs like helical or catemer structures. acs.orgacs.org

In the case of this compound, the substituents may create sufficient steric hindrance to favor the formation of unique, higher-order supramolecular structures. The fluorine atom can also participate in weaker, yet significant, non-covalent interactions such as C–H···F and F···F interactions, which can further guide the self-assembly process into well-defined architectures. acs.org These self-assembled structures could find applications in the creation of functional soft materials, such as gels or stimuli-responsive systems. nih.gov

Polymer Science Applications

Benzoic acid derivatives can also be incorporated into polymers to impart specific functionalities. mdpi.comscielo.org.mx The carboxylic acid group of this compound can be readily converted to other functional groups, such as esters or amides, allowing it to be polymerized into polyesters or polyamides. The presence of the fluoro and isopropoxy groups within the polymer backbone would be expected to modify the bulk properties of the polymer, such as its solubility, thermal stability, and surface properties. For instance, fluorinated polymers are known for their chemical resistance and low surface energy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.